molecular formula C17H10O5 B2670147 (2-Formylphenyl) 2-oxochromene-3-carboxylate CAS No. 301675-20-7

(2-Formylphenyl) 2-oxochromene-3-carboxylate

Cat. No. B2670147
CAS RN: 301675-20-7
M. Wt: 294.262
InChI Key: BFUMFYWCSINICO-UHFFFAOYSA-N
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Description

“(2-Formylphenyl) 2-oxochromene-3-carboxylate” is a chemical compound with the molecular formula C17H10O5 . It has an average mass of 294.258 Da and a monoisotopic mass of 294.052826 Da .


Synthesis Analysis

The synthesis of coumarin systems, including “(2-Formylphenyl) 2-oxochromene-3-carboxylate”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Physical And Chemical Properties Analysis

“(2-Formylphenyl) 2-oxochromene-3-carboxylate” has a density of 1.4±0.1 g/cm3 . Its boiling point is 534.8±50.0 °C at 760 mmHg . The flash point is 240.4±30.2 °C . More detailed physical and chemical properties would require additional experimental data.

Scientific Research Applications

Synthetic Methodology and Chemical Reactivity

(2-Formylphenyl) 2-oxochromene-3-carboxylate and related compounds have been the subject of research focusing on their synthesis and reactivity. These studies have provided insights into creating complex molecules that could serve as precursors for further chemical transformations or as intermediates in the synthesis of biologically active compounds.

  • Synthesis of Formyl-Substituted Photochromic Compounds : Research has been conducted on synthesizing formylated photochromic compounds, including 3,3-diphenyl-[3H]-naphthopyrans (or 2H-benzochromenes), through classical cyclization and substituent transformations. These compounds demonstrate the versatility of formyl groups in subsequent chemical reactions, such as Wittig and Knoevenagel reactions, imine formation, showcasing their potential in creating photoreactive supramolecular systems (Chamontin et al., 1999).

  • Reactivity of Functionalized 2-Formylphenylboronic Acids : Another study highlighted the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. This equilibrium showcases the dynamic chemical behavior of these compounds in solution, offering insights into their potential applications in synthetic chemistry (Luliński et al., 2007).

Potential in Supramolecular Chemistry

The inclusion of formyl and related functional groups in molecules like (2-Formylphenyl) 2-oxochromene-3-carboxylate opens up possibilities for their use in developing supramolecular systems. These systems could exploit the unique reactivity of the formyl group for creating complex architectures through selective bonding and assembly processes.

  • Chemical Reactivity for Supramolecular Systems : The synthesis and chemical reactivity of 4-oxo-4H-1-benzopyran-3-carboxaldehyde (chromone-3-carboxaldehyde or 3-formylchromone) have been extensively studied, highlighting its role as a precursor in the synthesis of heterocyclic systems. These systems exhibit a broad spectrum of biological activities, indicating the potential of formyl-substituted compounds in medicinal chemistry and supramolecular system design (Sepay & Dey, 2014).

properties

IUPAC Name

(2-formylphenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUMFYWCSINICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formylphenyl) 2-oxochromene-3-carboxylate

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